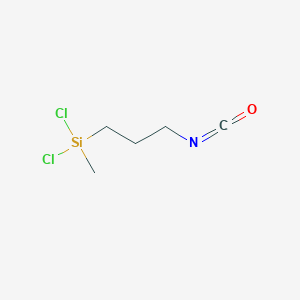

3-Isocyanatopropylmethyldichlorosilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Isocyanatopropylmethyldichlorosilane is an organosilicon compound with the chemical formula C5H9Cl2NOSi. It is known for its reactivity and versatility in various chemical processes. This compound is used in a range of applications, including the synthesis of other chemicals and materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Isocyanatopropylmethyldichlorosilane can be synthesized through the reaction of 3-aminopropylmethyldichlorosilane with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

3-aminopropylmethyldichlorosilane+phosgene→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. The process is optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Isocyanatopropylmethyldichlorosilane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.

Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

Reaction Conditions: These reactions typically occur under mild to moderate temperatures and may require catalysts to enhance the reaction rate.

Major Products:

Wissenschaftliche Forschungsanwendungen

Key Applications

1. Adhesion Promoter in Coatings and Sealants

- Functionality : The compound acts as an adhesion promoter, enhancing the bonding between organic polymers and inorganic surfaces. This property is particularly valuable in paints, coatings, adhesives, and sealants.

- Mechanism : Upon hydrolysis, it forms silanol groups that can react with hydroxyl groups on substrates, leading to improved adhesion .

2. Coupling Agent in Composite Materials

- Use : It is utilized as a coupling agent to improve the mechanical and chemical properties of composite materials. By enhancing the interface between different phases (organic and inorganic), it contributes to better durability and performance.

- Applications : Commonly used in the production of fiberglass-reinforced plastics and other composite materials where strong interfacial bonding is critical .

3. Surface Modifier

- Role : The compound modifies surface characteristics of materials, enhancing hydrophobicity or oleophobicity depending on the formulation.

- Impact : This application is crucial in industries such as electronics for improving the performance of printed circuit boards (PCBs) by providing better moisture resistance .

4. Crosslinking Agent

- Functionality : It serves as a crosslinking agent in silicone-based materials, contributing to the formation of durable elastomers and thermosetting resins.

- Benefits : Enhances thermal stability and mechanical strength of silicone products used in automotive and construction applications .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Isocyanatopropylmethyldichlorosilane involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify surfaces and create new compounds. The molecular targets include hydroxyl and amino groups on various substrates, leading to the formation of urethane and urea linkages .

Vergleich Mit ähnlichen Verbindungen

- 3-Isocyanatopropyltrimethoxysilane

- 3-Isocyanatopropyltriethoxysilane

- 3-Isocyanatopropylmethyldimethoxysilane

Comparison: 3-Isocyanatopropylmethyldichlorosilane is unique due to its dichlorosilane moiety, which provides distinct reactivity compared to its trimethoxy and triethoxy counterparts. This difference in reactivity makes it suitable for specific applications where stronger bonds and higher reactivity are required .

Biologische Aktivität

3-Isocyanatopropylmethyldichlorosilane (IPMDS) is an organosilane compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article aims to provide a comprehensive overview of the biological activity of IPMDS, including its mechanisms of action, cytotoxicity, and potential therapeutic uses.

- Molecular Formula : C₅H₈Cl₂NOSi

- Molecular Weight : 197.10 g/mol

- Boiling Point : Approximately 130 °C at 20 mmHg

- Density : 0.990 g/mL

The biological activity of IPMDS is primarily attributed to its isocyanate functional group, which is known for its reactivity with nucleophiles such as amines and thiols. This reactivity can lead to the formation of stable urea or thiourea linkages, which may influence biological processes at the cellular level.

Interaction with Biological Molecules

- Protein Modification : IPMDS can modify proteins by reacting with amino acid side chains, potentially altering protein function and stability.

- Cell Membrane Interaction : The silane component may interact with lipid membranes, affecting membrane fluidity and permeability.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of IPMDS. Various studies have evaluated its effects on different cell lines.

These studies indicate that IPMDS exhibits dose-dependent cytotoxic effects, particularly at higher concentrations.

Case Studies

Several case studies have highlighted the potential applications of IPMDS in biomedical contexts:

- Modification of Silica Nanoparticles : A study demonstrated the use of IPMDS to functionalize silica nanoparticles for targeted drug delivery systems. The modified nanoparticles showed enhanced cellular uptake and cytotoxicity against cancer cells compared to unmodified counterparts .

- Biocompatibility Assessments : In vitro tests conducted on human fibroblast cells indicated that low concentrations of IPMDS (below 10 µM) did not significantly affect cell viability, suggesting potential biocompatibility for biomedical applications .

Applications in Materials Science

IPMDS has been utilized in the development of hybrid organic/inorganic materials due to its ability to form covalent bonds with various substrates. This property is advantageous for creating coatings and adhesives with improved mechanical properties and resistance to environmental factors.

Eigenschaften

IUPAC Name |

dichloro-(3-isocyanatopropyl)-methylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2NOSi/c1-10(6,7)4-2-3-8-5-9/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMXNGQIMBZZOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCCN=C=O)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2NOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937815 |

Source

|

| Record name | Dichloro(3-isocyanatopropyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17070-69-8 |

Source

|

| Record name | Dichloro(3-isocyanatopropyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.